Physicochemical characteristics of 5-Methyl-2-(trifluoromethyl)benzamide
Physicochemical characteristics of 5-Methyl-2-(trifluoromethyl)benzamide
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-2-(trifluoromethyl)benzamide
Executive Summary
This guide provides a comprehensive technical overview of the physicochemical properties of 5-Methyl-2-(trifluoromethyl)benzamide, a compound of significant interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in pharmacology, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes predicted data, analogous compound information, and established analytical protocols to serve as a foundational resource for scientists working with this molecule. We will delve into its structural and physical properties, spectroscopic signature, and the experimental methodologies required for their validation.
Introduction & Molecular Overview
Significance in Medicinal Chemistry
5-Methyl-2-(trifluoromethyl)benzamide integrates two key structural motifs. The benzamide core is present in numerous approved drugs, acting as a versatile pharmacophore. The trifluoromethyl (CF₃) group is a bioisostere for a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This specific substitution pattern—a methyl group at the 5-position and a trifluoromethyl group at the 2-position—creates a unique electronic and steric environment, making its precise characterization essential for rational drug design and development programs, such as the development of novel ion channel modulators or enzyme inhibitors.[3][]
Chemical Identity
The fundamental identifiers for 5-Methyl-2-(trifluoromethyl)benzamide are summarized below.
| Identifier | Value |
| IUPAC Name | 5-Methyl-2-(trifluoromethyl)benzamide |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| CAS Number | 197968-43-3 |
Structural Representation
The 2D chemical structure of the molecule is depicted below, illustrating the spatial relationship between the amide functional group and the aromatic substituents.
Caption: 2D Structure of 5-Methyl-2-(trifluoromethyl)benzamide.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is non-negotiable in drug development, as these parameters directly influence formulation, bioavailability, and ultimately, therapeutic efficacy.
Physical State & Appearance
Based on structurally similar compounds such as 2-(trifluoromethyl)benzamide and 5-chloro-2-(trifluoromethyl)benzamide, 5-Methyl-2-(trifluoromethyl)benzamide is predicted to be a white to off-white crystalline solid at standard temperature and pressure.[1]
Melting Point
The melting point is a critical indicator of purity and lattice energy. For analogous compounds, 2-(trifluoromethyl)benzamide has a melting point of 160-164 °C, while 5-fluoro-2-(trifluoromethyl)benzamide melts at 118-119 °C.[5] The presence of the methyl group in the 5-position is expected to result in a melting point within a similar range, likely between 120-170 °C.
Experimental Protocol: Melting Point Determination via Digital Apparatus
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Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.
-
Ramping & Observation: A rapid heating ramp is used to approximate the melting point. A second, slower run (1-2 °C/minute) is then performed starting from ~15 °C below the approximate point.
-
Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid. This protocol provides a verifiable and reproducible purity check.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a cornerstone of drug action, particularly for oral administration. The hydrophobic nature of the trifluoromethyl and methyl groups suggests that 5-Methyl-2-(trifluoromethyl)benzamide will have low aqueous solubility but good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone.[1]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
System Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm syringe filter or centrifuged to remove undissolved solid. The causality here is to ensure only the solubilized fraction is analyzed.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards is required for accurate quantification.
Acidity/Basicity (pKa)
The pKa value is crucial for predicting a compound's ionization state in different physiological compartments. The primary ionizable proton in this molecule is on the amide nitrogen. For the parent compound, benzamide, the pKa of the N-H bond is approximately 23.3 in DMSO.[6] The potent electron-withdrawing effect of the ortho-trifluoromethyl group is expected to significantly acidify this proton, lowering the pKa value. A precise pKa is essential for developing physiologically-based pharmacokinetic (PBPK) models.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility across the titration range.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized. This self-validating system directly measures the equilibrium constant.
Spectroscopic & Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity. Mass spectrometry is an essential technique for determining the molecular weight and structure of compounds.[7]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for molecular weight confirmation and structural elucidation through fragmentation analysis.[8]
-
Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight, 203.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragmentation Patterns: The fragmentation of benzamides is well-characterized.[7] Expected fragmentation pathways for this molecule include:
-
Loss of the amino group (•NH₂) to yield a fragment at m/z 187.
-
Formation of the benzoyl cation derivative ([M-NH₂]⁺).
-
Loss of the carbonyl group (CO) is also possible.
-
Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 204.17.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The analyzer measures the mass-to-charge ratio with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals:
-
Amide Protons (NH₂): A broad singlet, typically downfield (δ 7-9 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (δ ~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, δ ~120-130 ppm), and the aromatic and methyl carbons.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The tube is placed in the NMR spectrometer. ¹H, ¹³C, and ¹⁹F spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.
Caption: Predicted ¹H NMR Proton Environments. (Note: Image is illustrative).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands:
-
N-H Stretch: Two medium-intensity bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretching of the primary amide).
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Amide I): A very strong, sharp absorption band around 1650-1680 cm⁻¹.[9]
-
N-H Bend (Amide II): A strong band around 1620-1650 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[10]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: A background spectrum of the clean ATR crystal is collected. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Sample Scan: The infrared spectrum of the sample is recorded.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Stability & Handling
-
Chemical Stability: The molecule is expected to be stable under normal laboratory storage conditions (cool, dry, dark).[11] The aromatic ring and the carbon-fluorine bonds of the trifluoromethyl group are chemically robust.
-
Handling and Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This technical guide outlines the core physicochemical characteristics of 5-Methyl-2-(trifluoromethyl)benzamide. By leveraging data from analogous structures and outlining validated experimental protocols, this document provides a robust framework for researchers. The predicted properties—solid state, moderate melting point, low aqueous solubility, and distinct spectroscopic signatures—are foundational for any further investigation in a drug discovery or chemical development setting. The experimental workflows described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing scientific research.
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